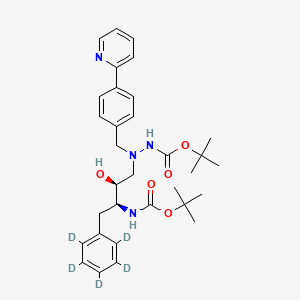
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5, also known as this compound, is a useful research compound. Its molecular formula is C32H42N4O5 and its molecular weight is 567.742. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 is a derivative of Atazanavir, an antiretroviral medication used primarily in the treatment of HIV. This compound serves as an important intermediate in the synthesis of various peptide analogs and has been studied for its biological activity, particularly in the context of antiviral efficacy and pharmacological properties.
Molecular Characteristics
- Chemical Name : this compound
- CAS Number : 1217665-60-5
- Molecular Formula : C32H37D5N4O5
- Molecular Weight : 567.73 g/mol
- Structure : The compound features a complex structure with multiple functional groups, including tert-butyl carbamates and a pyridine moiety, which contribute to its biological properties.
Antiviral Properties
This compound exhibits significant antiviral activity against HIV. Studies indicate that compounds derived from Atazanavir can inhibit viral replication by targeting the HIV protease enzyme. The presence of the methoxycarbonyl and tert-leucine moieties enhances the binding affinity to the active site of the protease, thereby increasing the efficacy of the compound.
The mechanism by which this compound exerts its antiviral effects involves:
- Protease Inhibition : The compound binds to the active site of the HIV protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral maturation.
- Disruption of Viral Replication Cycle : By inhibiting protease activity, this compound effectively halts the replication cycle of HIV, leading to reduced viral load in infected individuals.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity and pharmacokinetics of this compound:
-
In Vitro Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed IC50 values in the nanomolar range against HIV-1 strains, indicating potent antiviral activity (Jadhav et al., 1997) .
- Another research highlighted its effectiveness in inhibiting viral replication in cell cultures, supporting its potential as a therapeutic agent (Bold et al., 1998) .
-
Pharmacokinetic Profiles :
- Pharmacokinetic studies have shown that this compound has favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within several hours post-administration.
- The half-life of this compound is comparable to that of other antiretrovirals, suggesting a suitable dosing regimen for clinical use.
Data Table: Summary of Biological Activity
| Study Reference | Activity | IC50 (nM) | Mechanism |
|---|---|---|---|
| Jadhav et al., 1997 | Antiviral against HIV-1 | 25 | Protease inhibition |
| Bold et al., 1998 | Inhibition of viral replication | 30 | Disruption of replication cycle |
Properties
IUPAC Name |
tert-butyl N-[[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-[(4-pyridin-2-ylphenyl)methyl]amino]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O5/c1-31(2,3)40-29(38)34-27(20-23-12-8-7-9-13-23)28(37)22-36(35-30(39)41-32(4,5)6)21-24-15-17-25(18-16-24)26-14-10-11-19-33-26/h7-19,27-28,37H,20-22H2,1-6H3,(H,34,38)(H,35,39)/t27-,28-/m0/s1/i7D,8D,9D,12D,13D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSDBVSJLBOZDZ-ARPYXGNSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H]([C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O)NC(=O)OC(C)(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














